molecular formula C21H12O3 B13144071 1-Benzoylanthracene-9,10-dione CAS No. 61726-79-2

1-Benzoylanthracene-9,10-dione

Katalognummer: B13144071
CAS-Nummer: 61726-79-2
Molekulargewicht: 312.3 g/mol
InChI-Schlüssel: JDZKDNQFXIEQCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzoylanthracene-9,10-dione is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their aromatic structure, consisting of three fused benzene rings. This compound is of significant interest due to its unique photophysical and photochemical properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzoylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anthracene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts reactions, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzoylanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anthraquinones and anthracenes, which have applications in dyes, pigments, and pharmaceuticals .

Wirkmechanismus

The mechanism of action of 1-Benzoylanthracene-9,10-dione and its derivatives involves interactions with cellular components at the molecular level. These compounds can intercalate into DNA, disrupting replication and transcription processes. Additionally, they can generate reactive oxygen species (ROS) that induce oxidative stress, leading to cell death . The molecular targets include DNA, enzymes involved in DNA replication, and cellular membranes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Benzoylanthracene-9,10-dione stands out due to its unique combination of photophysical properties and reactivity, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable derivatives enhances its utility in scientific research and industrial processes .

Eigenschaften

CAS-Nummer

61726-79-2

Molekularformel

C21H12O3

Molekulargewicht

312.3 g/mol

IUPAC-Name

1-benzoylanthracene-9,10-dione

InChI

InChI=1S/C21H12O3/c22-19(13-7-2-1-3-8-13)16-11-6-12-17-18(16)21(24)15-10-5-4-9-14(15)20(17)23/h1-12H

InChI-Schlüssel

JDZKDNQFXIEQCW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.